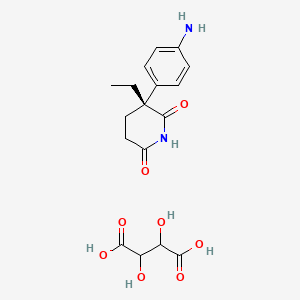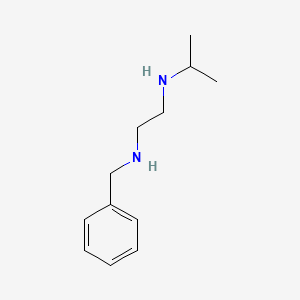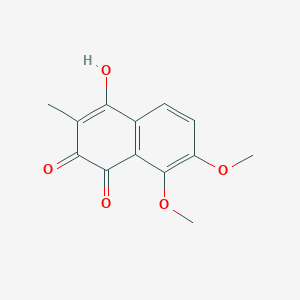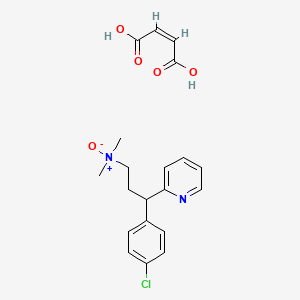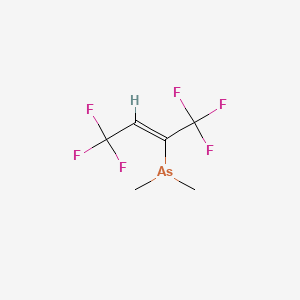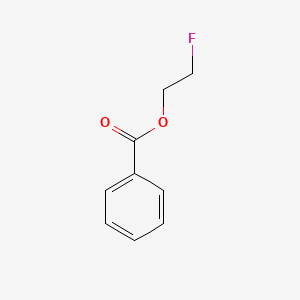![molecular formula C21H33NO4 B15289932 (1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B15289932.png)
(1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one is a complex organic molecule. It belongs to the class of tetradecahydro-1H-cyclopenta[a]phenanthrenes, which are known for their intricate ring structures and diverse biological activities. This compound is characterized by multiple chiral centers, making it an interesting subject for stereochemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one typically involves multi-step organic reactions. The starting materials are often simple hydrocarbons, which undergo a series of transformations including cyclization, hydroxylation, and nitromethylation. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be advantageous for maintaining consistent quality and yield. The purification process often includes chromatography and recrystallization to obtain the compound in its purest form.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitromethyl group can be reduced to an amine.
Substitution: The nitromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitromethyl group may produce an amine.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a model molecule for studying stereochemical effects and reaction mechanisms. Its complex structure makes it an excellent candidate for exploring new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as anti-inflammatory or anticancer properties. Its interactions with various biological targets can provide insights into its mechanism of action.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of multiple functional groups allows for modifications that can enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new materials and chemicals.
作用機序
The mechanism of action of (1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one involves its interaction with specific molecular targets. The hydroxyl and nitromethyl groups play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- (1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(methyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
- (1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(ethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
Uniqueness
The uniqueness of (1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one lies in its nitromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group can undergo specific reactions that are not possible with other similar compounds, making it a valuable molecule for various applications.
特性
分子式 |
C21H33NO4 |
|---|---|
分子量 |
363.5 g/mol |
IUPAC名 |
(1S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-1-(nitromethyl)-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H33NO4/c1-19-8-6-18-16(17(19)7-9-20(19,2)24)5-4-13-10-15(23)11-14(12-22(25)26)21(13,18)3/h13-14,16-18,24H,4-12H2,1-3H3/t13-,14+,16-,17-,18-,19-,20-,21+/m0/s1 |
InChIキー |
CVTYVFGSEMMBEV-CNUGMUIUSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3([C@H](CC(=O)C4)C[N+](=O)[O-])C |
正規SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(C(CC(=O)C4)C[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


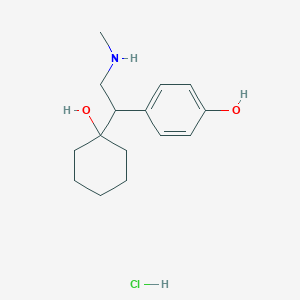
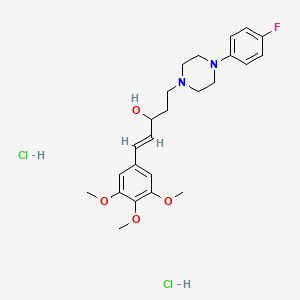
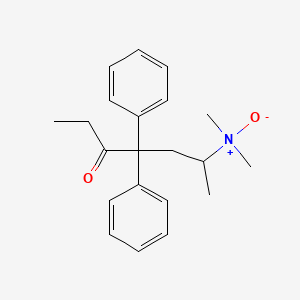
![5-(hydroxymethyl)-2-methyl-4-{(E)-[(4-methylphenyl)imino]methyl}pyridin-3-ol](/img/structure/B15289862.png)
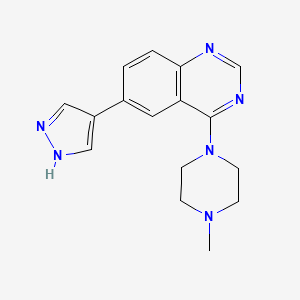
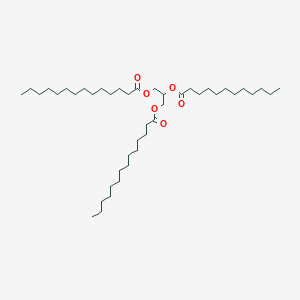
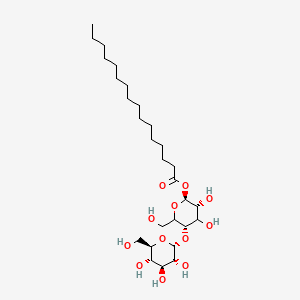
![2-[5-(1-Oxidopyridin-1-ium-2-yl)-2-oxo-1-phenylpyridin-3-yl]benzonitrile](/img/structure/B15289885.png)
